N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Overview
Description
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H12N4O4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is 356.05792605 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
- Lung Cancer Inhibition : Derivatives of 1,3,4-oxadiazole have been investigated for their potential to inhibit Collapsin response mediator protein 1 (CRMP 1) in small lung cancer. Novel derivatives showed considerable cell growth inhibition compared to Bevacizumab, indicating potential therapeutic applications against lung cancer (Panchal, Rajput, & Patel, 2020).
- Tumor Inhibition and Antioxidant Actions : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have been evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain derivatives showed binding and moderate inhibitory effects across assays, highlighting their pharmacological potential (Faheem, 2018).
Antimicrobial and Antifungal Applications
- Antimicrobial Evaluation : Various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives showed significant activity against a panel of microbes, suggesting their utility as antimicrobial agents (Gul et al., 2017).
- Antifungal Effects : The synthesis and evaluation of triazole-oxadiazole compounds have demonstrated potent antifungal and apoptotic effects against Candida species. Some compounds were identified as highly effective, indicating their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antibacterial Activity
- Derivatives as Antibacterial Agents : The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives has shown significant antibacterial activity, indicating their potential application in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Other Applications
- Anticonvulsant Evaluation : Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. Some compounds showed significant effectiveness, highlighting their potential in epilepsy treatment (Nath et al., 2021).
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-14(17-12-8-4-5-9-13(12)20(22)23)10-25-16-19-18-15(24-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLJHIYPANJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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